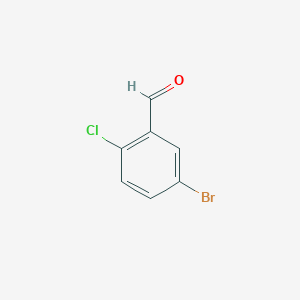

5-Bromo-2-chlorobenzaldehyde

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-chlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKKRQAEYWOISP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442450 | |

| Record name | 5-bromo-2-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189628-37-3 | |

| Record name | 5-Bromo-2-chlorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189628-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-2-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-chlorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.231.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Bromo 2 Chlorobenzaldehyde

Established Synthetic Routes to 5-Bromo-2-chlorobenzaldehyde

Established synthetic pathways to this compound typically commence from commercially available precursors like 2-chlorobenzoic acid or 2-chlorobenzonitrile. These routes involve a series of well-understood chemical transformations.

A widely employed route begins with 2-chlorobenzoic acid, which undergoes a three-step transformation to yield the target aldehyde. google.com

Bromination: The first step is the electrophilic bromination of 2-chlorobenzoic acid to form 5-bromo-2-chlorobenzoic acid. google.com Using a system of N-bromosuccinimide (NBS) in sulfuric acid enhances the regioselectivity of this reaction, favoring the desired 5-bromo isomer. guidechem.com

Reduction: The resulting 5-bromo-2-chlorobenzoic acid is then reduced to the corresponding alcohol, 5-bromo-2-chlorobenzyl alcohol. A common method for this reduction utilizes sodium borohydride (B1222165) (NaBH₄) in the presence of sulfuric acid. This system is considered safer and more cost-effective than alternatives like borane (B79455) or sodium borohydride/iodine systems. guidechem.comgoogle.com

Oxidation: The final step is the oxidation of 5-bromo-2-chlorobenzyl alcohol to this compound. google.com Modern methods employ systems like sodium hypochlorite (B82951) (NaClO) with a (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) catalyst. guidechem.com This approach avoids the use of heavy metals like chromium, which are present in older methods using pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC). guidechem.com

Table 1: Synthesis of this compound from 2-Chlorobenzoic Acid

| Step | Starting Material | Reagents/Catalyst | Product | Reported Yield |

| 1. Bromination | 2-Chlorobenzoic Acid | NBS / H₂SO₄ | 5-Bromo-2-chlorobenzoic Acid | Up to 80.8% google.com |

| 2. Reduction | 5-Bromo-2-chlorobenzoic Acid | NaBH₄ / H₂SO₄ | 5-Bromo-2-chlorobenzyl Alcohol | Up to 95% guidechem.com |

| 3. Oxidation | 5-Bromo-2-chlorobenzyl Alcohol | NaClO / TEMPO | This compound | 85-90% google.com |

An alternative pathway starts with 2-chlorobenzonitrile. This method also involves a multi-step process to arrive at the final aldehyde. google.com

Bromination: 2-Chlorobenzonitrile is first subjected to bromination to produce 5-bromo-2-chlorobenzonitrile (B107219). google.com

Hydrolysis: The nitrile group of 5-bromo-2-chlorobenzonitrile is then hydrolyzed. This is typically carried out in the presence of a base to generate 5-bromo-2-chlorobenzoate, which is subsequently acidified to form 5-bromo-2-chlorobenzoic acid. google.comscribd.com This carboxylic acid is the same intermediate produced in the route starting from 2-chlorobenzoic acid.

Reduction and Oxidation: The resulting 5-bromo-2-chlorobenzoic acid then follows the same reduction and oxidation sequence described previously (Section 2.1.1) to yield this compound. guidechem.comgoogle.com

Table 2: Synthesis of Intermediate from 2-Chlorobenzonitrile

| Step | Starting Material | Reagents/Catalyst | Product | Reported Yield |

| 1. Bromination | 2-Chlorobenzonitrile | Brominating Agent | 5-Bromo-2-chlorobenzonitrile | Not specified |

| 2. Hydrolysis | 5-Bromo-2-chlorobenzonitrile | Base, then Protic Acid | 5-Bromo-2-chlorobenzoic Acid | >80% scribd.com |

Research has explored other starting materials for the synthesis of this compound and its key intermediate, 5-bromo-2-chlorobenzoic acid. One such precursor is 5-bromo-2-chlorotrifluorotoluene. This compound can be hydrolyzed using fuming sulfuric acid to yield 5-bromo-2-chlorobenzoic acid, which is then converted to the target aldehyde. google.com Another patented route begins with 2-trichlorotoluene, which undergoes bromination and hydrolysis to arrive at the same carboxylic acid intermediate. google.com These alternative precursors provide flexibility in sourcing starting materials for the synthetic sequence.

Advanced Synthetic Strategies and Optimization

Significant efforts have been directed towards optimizing the synthesis of this compound, focusing on improving regioselectivity in the bromination step and enhancing the efficiency and safety of the reduction methodologies.

The bromination of 2-chlorobenzoic acid can potentially yield different isomers. The directing effects of the chloro (ortho-, para-directing) and carboxylic acid (meta-directing) groups lead to the formation of both 5-bromo-2-chlorobenzoic acid and the undesired 3-bromo-2-chlorobenzoic acid isomer.

Advanced methods have been developed to enhance the regioselectivity of this critical step. The use of an N-bromosuccinimide (NBS)/sulfuric acid system has been shown to significantly favor the formation of the desired 5-bromo isomer. guidechem.com This system increases the ratio of 5-bromo-2-chlorobenzoic acid to 3-bromo-2-chlorobenzoic acid to as high as 18:1, a substantial improvement over older methods that used reagents like sodium bromide and potassium bromate, which produced a ratio of about 4:1. guidechem.comgoogle.com Further optimization involves adding a catalyst, such as sodium sulfide (B99878) or sodium sulfite, to the NBS/sulfuric acid system to inhibit the formation of other bromo-isomers like 4-bromo-2-chlorobenzoic acid. google.com

The reduction of the 5-bromo-2-chlorobenzoic acid intermediate is a crucial step that has been subject to optimization for safety and cost-efficiency.

While powerful reducing agents like borane are effective, they are also flammable, explosive, and toxic, posing significant safety risks for large-scale production. google.com The sodium borohydride/iodine system is another option, but it suffers from high costs. google.com

A preferred methodology involves the use of sodium borohydride (NaBH₄) in combination with sulfuric acid in a solvent like tetrahydrofuran (B95107) (THF). guidechem.com This system is considered much safer than borane and more economical than the NaBH₄/iodine system. guidechem.com The procedure involves dissolving the carboxylic acid, adding NaBH₄, and then carefully adding sulfuric acid while controlling the temperature, followed by heating to complete the reaction. This method consistently provides high yields of 5-bromo-2-chlorobenzyl alcohol, often reaching 95%. guidechem.com

Table 3: Comparison of Reduction Methods for 5-Bromo-2-chlorobenzoic Acid

| Reducing System | Advantages | Disadvantages |

| Borane | Effective | Flammable, explosive, toxic, potential safety hazards google.com |

| Sodium Borohydride / Iodine | Effective | High cost google.com |

| Sodium Borohydride / Sulfuric Acid | High yield (up to 95%) guidechem.com, improved safety, cost-effective guidechem.com | Requires careful temperature control during addition |

Selective Oxidation Protocols to Aldehyde

The selective oxidation of a methyl group to an aldehyde in the presence of other sensitive functional groups is a critical step in the synthesis of many aromatic aldehydes, including this compound. Common starting materials for this transformation are substituted toluenes. evitachem.com

One prominent method involves the oxidation of 5-bromo-2-chlorobenzyl alcohol using a NaClO/TEMPO (tetramethylpiperidine-1-oxyl) catalytic system. google.comguidechem.com This approach is advantageous as it operates at mild temperatures (0-10°C), mitigating the risk of heavy metal contamination often associated with other oxidizing agents and maintaining yields between 85-90%. google.comguidechem.com Traditional methods using chromium-based reagents like pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) are effective but introduce the risk of heavy metal pollution. guidechem.com Another method, the Swern oxidation, which utilizes oxalyl chloride and DMSO, requires very low temperatures, leading to high energy consumption. google.comguidechem.com

The synthesis often begins with 2-chlorobenzoic acid, which is first brominated. A notable improvement in this step is the use of N-bromosuccinimide (NBS) in sulfuric acid, which significantly enhances the regioselectivity, favoring the desired 5-bromo isomer over the 3-bromo isomer in a ratio of up to 18:1. guidechem.com The resulting 5-bromo-2-chlorobenzoic acid is then reduced to 5-bromo-2-chlorobenzyl alcohol using a sodium borohydride/sulfuric acid system, a safer and more cost-effective alternative to borane or sodium borohydride/iodine systems. guidechem.com

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in enhancing the efficiency and selectivity of synthetic routes to this compound. The oxidation of o-chlorotoluene to o-chlorobenzaldehyde has been studied using a cobalt acetate-manganese acetate-potassium bromide (Co(OAc)₂/Mn(OAc)₂/KBr) system in a microchannel reactor, achieving a selectivity of 71.8% at a conversion of 10.3%. researchgate.net While this specific study does not use the 5-bromo substituted starting material, the catalytic system is relevant for the oxidation of substituted chlorotoluenes. researchgate.net

Another catalytic method involves the use of a copper sulfate-supported molecular sieve for the synthesis of 5-bromo-2-chlorobenzoyl chloride from 4-bromochlorobenzene and oxalyl chloride monomethyl ester, which can then be reduced to the aldehyde. chemicalbook.com This process reports a high molar yield of 98.9%. chemicalbook.com

The direct bromination of 3-chlorobenzaldehyde (B42229) to 2-bromo-5-chlorobenzaldehyde (B66733) has been achieved with high yield (up to 90%) using N-bromosuccinimide (NBS) and an iodine-containing catalyst in an inorganic strong acid. google.com This method highlights the importance of catalyst selection in directing the regioselectivity of halogenation. google.com

Green Chemistry Principles in Synthetic Pathways

The application of green chemistry principles aims to develop more environmentally benign and sustainable methods for chemical synthesis. For the synthesis of benzaldehydes, this includes using less hazardous reagents, avoiding toxic solvents, and improving energy efficiency. misericordia.edu

The use of a NaClO/TEMPO system for the oxidation of 5-bromo-2-chlorobenzyl alcohol is an example of a greener approach, as it avoids toxic heavy metals like chromium. google.comguidechem.com Furthermore, the development of one-pot synthesis procedures, such as the reduction of a Weinreb amide followed by a cross-coupling reaction, can reduce waste and improve efficiency in the synthesis of functionalized benzaldehydes. acs.orgacs.org

Research into the oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) using gold nanoparticles supported on an organosilica material with oxygen as the oxidant exemplifies a green catalytic process. qualitas1998.net This method operates under mild conditions and is solvent-free. qualitas1998.net While not specific to this compound, these principles are applicable to its synthesis. The use of lemon juice as a natural, biodegradable catalyst in condensation reactions further illustrates the trend towards greener synthetic methodologies. rsc.org

Derivatization Reactions of this compound

The aldehyde group and the halogenated benzene (B151609) ring of this compound provide multiple sites for further chemical modification, making it a versatile intermediate in organic synthesis. wiserpub.com

Nucleophilic Addition Reactions of the Aldehyde Moiety

The carbonyl group of this compound is susceptible to nucleophilic attack. A key example is the Grignard reaction, where organomagnesium halides add to the aldehyde to form secondary alcohols. mnstate.edu For instance, the Grignard reagent derived from 1-bromo-4-chlorobenzene (B145707) can react with dimethylformamide (DMF) to produce 4-chlorobenzaldehyde, demonstrating the reactivity of the aldehyde precursor with organometallic reagents. walisongo.ac.id The reactivity of the aldehyde group allows for the formation of new carbon-carbon bonds, a fundamental transformation in organic synthesis. mnstate.edu

Condensation Reactions, including Schiff Base Formation

This compound can undergo condensation reactions with various nucleophiles. A prominent example is the Knoevenagel condensation, where the aldehyde reacts with active methylene (B1212753) compounds to form a new carbon-carbon double bond. bhu.ac.in This reaction is often catalyzed by bases like ammonium (B1175870) acetate (B1210297). bhu.ac.in Studies have shown that such condensations can be carried out efficiently using green methods, such as in aqueous media or under solvent-free conditions using microwave or ultrasound irradiation. bhu.ac.inijcps.org

Another important condensation reaction is the formation of Schiff bases (imines) through reaction with primary amines. wiserpub.com For example, this compound can be reacted with isopropylamine (B41738) in the presence of a reducing agent like sodium cyanoborohydride (reductive amination) to yield the corresponding secondary amine.

Electrophilic Aromatic Substitution on the Halogenated Benzene Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution, although the presence of two deactivating halogen atoms and an aldehyde group makes the ring electron-deficient. The directing effects of the substituents will influence the position of the incoming electrophile. The chlorine and bromine atoms are ortho-, para-directing, while the aldehyde group is a meta-director.

A common electrophilic aromatic substitution reaction is nitration. semanticscholar.org The nitration of substituted benzaldehydes typically requires strong nitrating agents. For example, the nitration of 2-chlorobenzoic acid can yield 2-chloro-4-nitrobenzoic acid, indicating that substitution occurs at the position para to the chlorine and meta to the carboxylic acid group. semanticscholar.org While specific studies on the nitration of this compound are not detailed in the provided context, the principles of electrophilic aromatic substitution on deactivated rings would apply. libretexts.org

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The presence of a bromine atom on the aromatic ring of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon bonds. uwindsor.ca The general order of reactivity for aryl halides in these transformations is I > Br > Cl, suggesting that the C-Br bond at position 5 will react selectively over the C-Cl bond at position 2 under appropriate conditions. rsc.orgsci-hub.cat

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. uwindsor.ca For this compound, a Suzuki reaction would typically couple an aryl or vinyl boronic acid at the 5-position, replacing the bromine atom. The reaction is generally catalyzed by a palladium(0) complex with a suitable ligand and requires a base. cumhuriyet.edu.tr While specific examples for this compound are not prevalent in readily available literature, the coupling of other aryl bromides, such as 4-bromobenzaldehyde (B125591) with phenylboronic acid, proceeds efficiently, indicating the feasibility of this transformation. cumhuriyet.edu.tr The reaction tolerates a wide array of functional groups, making it a favored method for synthesizing biaryl compounds. uwindsor.ca

Heck Reaction: The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes. rsc.orgsci-hub.cat In the case of this compound, it would be expected to react with an alkene, such as an acrylate (B77674) or styrene (B11656), at the C-Br bond position. This would introduce a substituted vinyl group at position 5 of the benzaldehyde ring. The reaction is typically catalyzed by a palladium salt or complex in the presence of a base. researchgate.net The chemoselectivity for C-Br over C-Cl bonds is a known advantage in substrates containing both halogens. rsc.org

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. libretexts.org Reacting this compound under Sonogashira conditions would lead to the formation of a 5-alkynyl-2-chlorobenzaldehyde derivative. This transformation is highly valuable for introducing alkynyl moieties into aromatic systems, which can serve as handles for further chemical modifications, including cycloaddition reactions. auctoresonline.orgnih.gov

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Expected Product with this compound | Key Reagents/Catalysts |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | 5-Aryl/Vinyl-2-chlorobenzaldehyde | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) |

| Heck | Alkene (e.g., Styrene, Acrylate) | 5-(Substituted vinyl)-2-chlorobenzaldehyde | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., P(o-tolyl)₃), Base |

| Sonogashira | Terminal Alkyne | 5-Alkynyl-2-chlorobenzaldehyde | Pd(0) catalyst, Cu(I) salt (e.g., CuI), Amine Base (e.g., Et₃N) |

Functional Group Interconversions and Modifications

The aldehyde and halogen functionalities of this compound can be readily converted into other groups, providing access to a wider range of derivatives.

Oxidation of the Aldehyde Group: The formyl group can be easily oxidized to a carboxylic acid. An efficient and environmentally friendly method involves the use of an iron(III) catalyst with air or oxygen in water, which can provide a quantitative yield of 5-bromo-2-chlorobenzoic acid. thieme-connect.de Alternatively, oxidation using sodium hypochlorite (NaClO) in the presence of a TEMPO catalyst offers high yields of 85-90%. auctoresonline.orgguidechem.com Other traditional oxidizing agents like pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) can also be used, though they involve chromium, which poses environmental concerns. auctoresonline.orgauctoresonline.org

Reduction of the Aldehyde Group: The aldehyde can be selectively reduced to the corresponding primary alcohol, (5-bromo-2-chlorophenyl)methanol. A common and effective method uses sodium borohydride (NaBH₄) in a suitable solvent. google.comgoogleapis.com A process utilizing a sodium borohydride/sulfuric acid system to reduce the corresponding carboxylic acid has been reported to achieve yields as high as 95% for the alcohol, which can then be oxidized back to the aldehyde. justia.com

Carbon-Carbon Bond Forming Reactions at the Aldehyde: The aldehyde group is an excellent electrophile for various C-C bond-forming reactions.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound, such as malononitrile (B47326) or ethyl cyanoacetate, typically in the presence of a weak base like ammonium acetate or piperidine. patsnap.combhu.ac.inresearchgate.net This reaction creates a new carbon-carbon double bond, yielding α,β-unsaturated products which are valuable synthetic intermediates. orgchemres.orgdut.ac.za

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. mdpi.com It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). This allows for the introduction of a wide variety of substituted vinyl groups in place of the carbonyl oxygen, offering a powerful tool for olefination. rsc.orgrsc.org

Table 2: Examples of Functional Group Interconversions

| Transformation | Reagent(s) | Product | Yield (%) | Reference |

| Oxidation | Fe(NO₃)₃·9H₂O, O₂ (1 atm), H₂O | 5-Bromo-2-chlorobenzoic acid | Quantitative | thieme-connect.de |

| Oxidation | NaClO, TEMPO | 5-Bromo-2-chlorobenzoic acid | 85-90 | auctoresonline.orgjustia.com |

| Reduction | NaBH₄ | 5-Bromo-2-chlorobenzyl alcohol | N/A | google.comgoogleapis.com |

| Knoevenagel | Active Methylene Compound (e.g., Malononitrile) | 2-(5-Bromo-2-chlorobenzylidene)malononitrile | High | bhu.ac.inijcps.org |

Synthesis of Polyfunctionalized Derivatives

This compound serves as a crucial starting material for the synthesis of complex, polyfunctionalized molecules, most notably in the pharmaceutical industry. Its derivatives are key intermediates in the preparation of several SGLT2 (sodium-glucose co-transporter 2) inhibitors, a class of drugs used to treat type 2 diabetes. guidechem.com

Synthesis of SGLT2 Inhibitors:

Empagliflozin (B1684318) (Jardiance®): Several patented synthetic routes for empagliflozin begin with this compound or its corresponding carboxylic acid. auctoresonline.orgauctoresonline.org One approach involves a Grignard or lithiation reaction at the bromine position, followed by coupling with a protected gluconolactone (B72293) derivative. Subsequent reduction and deprotection steps yield the final complex C-aryl glucoside structure. auctoresonline.orgthieme-connect.de A process patented by Kaushik and co-workers explicitly starts from this compound. auctoresonline.orgauctoresonline.org

Dapagliflozin (B1669812) (Farxiga®): The synthesis of dapagliflozin often starts from 5-bromo-2-chlorobenzoic acid, which is first converted to a diarylketone via Friedel-Crafts acylation and then reduced. thieme-connect.de The resulting 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) is the key aglycone piece that is coupled with a protected sugar moiety. thieme-connect.degoogle.compatsnap.com

Ertugliflozin (Steglatro®): This SGLT2 inhibitor is another important pharmaceutical whose synthesis can be traced back to this compound as a key building block. guidechem.com

The synthesis of these drug molecules highlights the utility of this compound in multi-step sequences that involve metal-mediated couplings, functional group interconversions, and the stereocontrolled construction of chiral centers to build highly functionalized and biologically active compounds.

Synthesis of Heterocyclic Compounds: Substituted benzaldehydes are frequently used in multicomponent reactions (MCRs) to build complex heterocyclic scaffolds. mdpi.comrsc.orgmdpi.com For instance, reactions like the Doebner quinoline (B57606) synthesis can utilize aromatic aldehydes to construct quinoline ring systems. mdpi.com While specific literature examples focusing on this compound in MCRs are not abundant, its participation in such reactions to form polyfunctionalized pyridines, pyrimidines, or thiazoles is anticipated based on the known reactivity of aldehydes in these versatile transformations. rsc.orgmdpi.com

Table 3: Polyfunctionalized Drug Molecules Derived from this compound Precursors

| Drug Name | Therapeutic Class | Key Synthetic Step from Precursor | Reference |

| Empagliflozin | SGLT2 Inhibitor | Grignard/Lithiation and coupling with gluconolactone | auctoresonline.orgthieme-connect.deauctoresonline.org |

| Dapagliflozin | SGLT2 Inhibitor | Friedel-Crafts acylation, reduction, and coupling | thieme-connect.degoogle.compatsnap.com |

| Ertugliflozin | SGLT2 Inhibitor | Used as a key starting material | guidechem.com |

Spectroscopic Characterization and Structural Elucidation of 5 Bromo 2 Chlorobenzaldehyde and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically protons (¹H) and carbon-13 (¹³C), a comprehensive picture of the molecular structure can be assembled.

In the ¹H NMR spectrum of 5-Bromo-2-chlorobenzaldehyde, the aldehydic proton characteristically appears as a singlet at a high chemical shift, typically around 10.41 ppm. echemi.com This significant downfield shift is attributed to the deshielding effect of the electronegative oxygen atom of the carbonyl group. docbrown.info The aromatic protons exhibit a more complex splitting pattern due to their coupling with each other. For instance, in a CDCl₃ solvent, the proton at position 3 (ortho to the chlorine) may appear as a doublet around 7.35 ppm, the proton at position 6 (ortho to the aldehyde) as a doublet of doublets around 7.65 ppm, and the proton at position 4 (meta to both halogens) as a doublet around 8.04 ppm. echemi.com The exact chemical shifts and coupling constants are crucial for unambiguously assigning each proton to its specific position on the benzene (B151609) ring.

Table 1: ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| CHO | 10.41 | s | - | echemi.com |

| H-3 | 7.35 | d | 8.6 | echemi.com |

| H-4 | 8.04 | d | 2.5 | echemi.com |

| H-6 | 7.65 | dd | 8.3, 2.5 | echemi.com |

Note: Data recorded in CDCl₃. Chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group in this compound is typically observed at a downfield chemical shift, often in the range of 189-192 ppm. beilstein-journals.orgrsc.org The aromatic carbons show a range of chemical shifts influenced by the attached substituents (bromine, chlorine, and the aldehyde group). Substituent chemical shift (SCS) increments can be used to predict the approximate chemical shifts of the aromatic carbons. researchgate.net For instance, carbons directly bonded to the electronegative halogen atoms will experience a downfield shift, while the positions of other carbons are influenced by a combination of inductive and resonance effects.

Table 2: Predicted ¹³C NMR Chemical Shifts for Halogenated Benzaldehydes

| Compound | C=O | C1 | C2 | C3 | C4 | C5 | C6 | Reference |

|---|---|---|---|---|---|---|---|---|

| 2-Chlorobenzaldehyde (B119727) | 189.67 | 137.81 | 135.03 | 129.24 | 132.32 | 127.18 | 130.49 | beilstein-journals.org |

| 3-Bromobenzaldehyde | 190.52 | 137.78 | 128.22 | 123.15 | 137.06 | 130.46 | 132.05 | beilstein-journals.org |

| 4-Bromobenzaldehyde (B125591) | 190.98 | 135.01 | 130.90 | 132.37 | 129.70 | 132.37 | 130.90 | beilstein-journals.org |

Note: Chemical shifts are in ppm relative to a standard reference and can be influenced by the solvent.

To definitively assign all proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals which protons are spin-coupled to each other. For this compound, COSY would show correlations between the adjacent aromatic protons, helping to trace the connectivity around the ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of a carbon signal based on the chemical shift of the proton attached to it. nih.govresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. For example, the aldehydic proton would show a correlation to the C1 carbon and the C2 and C6 carbons of the aromatic ring in the HMBC spectrum, confirming the position of the aldehyde group. nih.govrsc.org These techniques are invaluable in the structural analysis of complex derivatives of this compound. researchgate.netdokumen.pub

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. niscpr.res.in For aromatic aldehydes, this band typically appears in the region of 1685-1705 cm⁻¹. pressbooks.pub The exact position of this band is sensitive to the electronic effects of the substituents on the aromatic ring and the solvent used for the measurement. lmu.eduoptica.org In halogenated benzaldehydes, the C=O stretching vibration is generally observed around 1700 cm⁻¹. niscpr.res.in

The polarity of the solvent can significantly influence the frequency of the carbonyl stretch. nih.govresearchgate.net In polar solvents, the carbonyl stretching frequency tends to shift to a lower wavenumber (redshift) due to intermolecular interactions such as hydrogen bonding. nih.gov Conversely, in non-polar solvents, the frequency is higher and closer to the gas-phase value. researchgate.net For instance, in a study of 2-bromo-4-chlorobenzaldehyde, a similar dihalogenated benzaldehyde (B42025), the experimental carbonyl stretching frequency was observed between 1699–1706 cm⁻¹ in various solvents.

Table 3: Typical IR Absorption Frequencies for Benzaldehyde and its Derivatives

| Functional Group | Vibration | Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Aldehyde C-H | Stretch | 2700-2760 and 2800-2860 | pressbooks.pub |

| Aromatic C=O | Stretch | 1685-1705 | pressbooks.pub |

| C-Cl | Stretch | 850-550 | libretexts.orgorgchemboulder.com |

| C-Br | Stretch | 690-515 | libretexts.orgorgchemboulder.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound. The presence of two distinct halogen isotopes, bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), results in a characteristic isotopic pattern for the molecular ion peak, which is a key signature for its identification. The expected intensity ratio for ions containing a single bromine atom is approximately 1:1 (⁷⁹Br/⁸¹Br), and for those with a single chlorine atom, it is about 3:1 (³⁵Cl/³⁷Cl). google.com

Electron Ionization (EI) mass spectrometry of related halogenated benzaldehydes and their derivatives often reveals fragmentation patterns dominated by the loss of the halogen atoms or the carbonyl group. nih.gov For this compound, potential fragmentation pathways could involve the initial loss of a chlorine radical (–Cl), a bromine radical (–Br), or a formyl radical (–CHO). The relative abundance of these fragments provides valuable information about the stability of the resulting ions and the strength of the respective chemical bonds. For instance, studies on similar compounds have shown that the loss of a halogen atom can be a significant fragmentation pathway. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound with great confidence. For this compound (C₇H₄BrClO), the exact mass and monoisotopic mass have been computed to be 217.91341 Da. nih.gov This precise measurement helps to distinguish it from other compounds with the same nominal mass but different elemental compositions.

HRMS analysis, often coupled with techniques like electrospray ionization (ESI), can also identify various adducts of the molecule. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for these adducts to further aid in structural confirmation. uni.lu

| Adduct | Calculated m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 218.92068 | 130.8 |

| [M+Na]⁺ | 240.90262 | 145.4 |

| [M-H]⁻ | 216.90612 | 137.8 |

| [M+NH₄]⁺ | 235.94722 | 154.3 |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline form. While the crystal structure of this compound itself is not widely reported in the primary literature, extensive crystallographic studies have been conducted on its derivatives, such as hydrazones and other condensation products. semanticscholar.orgbohrium.comresearchgate.net These studies provide significant insights into the likely solid-state conformation and intermolecular interactions that govern the crystal packing of the parent aldehyde. For example, the synthesis of nicotinohydrazones from 2-chlorobenzaldehyde and 3-bromo-5-chloro-2-hydroxybenzaldehyde (B34756) has yielded crystals suitable for X-ray diffraction, revealing detailed structural information. semanticscholar.org

Hydrogen Bonds: In derivatives containing hydrogen-bond donors (like -OH or -NH groups), classical hydrogen bonds (e.g., O-H···N, N-H···O) are often the primary organizing forces, leading to the formation of one-dimensional chains or two-dimensional networks. semanticscholar.orgresearchgate.net Even in the absence of strong donors, weak C-H···O hydrogen bonds involving the aldehyde group and aromatic C-H bonds are expected to play a significant role in the crystal packing of this compound. rsc.org

Halogen Bonds: The presence of both bromine and chlorine atoms makes halogen bonding (C-Br···O, C-Cl···O, or C-Br···Cl) a potential and significant interaction in the crystal lattice. These interactions, where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophile, can influence molecular assembly. rsc.org

π-π Stacking: Interactions between the aromatic rings of adjacent molecules are common in the crystal structures of benzaldehyde derivatives. These π-π stacking interactions contribute to the stabilization of the crystal lattice. rsc.org

Studies on various substituted benzaldehydes show that the specific substitution pattern directly influences the resulting crystal packing and the types of intermolecular contacts that are formed. rsc.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₉BrClN₃O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.482(2) |

| b (Å) | 14.034(3) |

| c (Å) | 8.443(2) |

| β (°) | 90.05(3) |

| Volume (ų) | 1360.5(5) |

| Key Interactions | N−H∙∙∙O hydrogen bonds |

The conformation of the aldehyde group relative to the benzene ring is a key structural feature. X-ray studies of related halogenated benzaldehydes, such as 2-Bromo-5-fluorobenzaldehyde, show that the molecule is essentially planar, with the aldehyde group being coplanar with the aromatic ring to maximize conjugation. In substituted benzaldehydes, two primary conformations are possible: cis or trans, referring to the orientation of the carbonyl oxygen with respect to the substituent at the C2 position (the chlorine atom in this case).

In the crystalline state, the molecule is likely to adopt the most sterically and electronically favorable conformation. The analysis of derivatives indicates that the molecules often adopt an E configuration about newly formed imine bonds. semanticscholar.orgbohrium.com For this compound itself, intramolecular forces, such as potential repulsion between the lone pairs of the carbonyl oxygen and the C2-chlorine, as well as intermolecular packing forces, will determine the final torsional angle between the aldehyde group and the aromatic ring. researchgate.net

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Chlorobenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method for the quantum-chemical investigation of organic molecules due to its balance of accuracy and computational cost. bohrium.com For halogenated benzaldehydes, DFT calculations, often employing the B3LYP functional with basis sets like 6-311++G(d,p) or aug-cc-pVDZ, have proven effective in elucidating various molecular properties. researchgate.net

The first step in theoretical investigations is typically the optimization of the molecular geometry to find the most stable conformation. For 5-Bromo-2-chlorobenzaldehyde, the rotational barrier around the C-C bond connecting the aldehyde group to the benzene (B151609) ring is of primary interest. Computational studies on similar dihalogenated benzaldehydes suggest that the molecule predominantly exists in a planar conformation, as this minimizes steric hindrance and allows for favorable electronic interactions.

Two main planar conformers are possible: the O-trans and O-cis conformers, where the carbonyl oxygen is oriented away from or towards the chlorine atom at the 2-position, respectively. Theoretical calculations on analogous compounds, such as 4-bromo-2-halogenobenzaldehydes, have shown that the trans conformer is generally more stable due to reduced dipole-dipole repulsion and favorable orbital interactions. researchgate.net It is therefore expected that DFT calculations for this compound would also predict the O-trans conformer to be the global minimum on the potential energy surface.

Table 1: Predicted Conformational Stability for Halogenated Benzaldehydes

| Compound | Method | Most Stable Conformer | Reference |

|---|---|---|---|

| 4-Bromo-2-halogenobenzaldehydes | DFT/B3LYP | Trans | researchgate.net |

This table is illustrative and based on findings for structurally similar compounds.

DFT calculations are widely used to compute the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net These calculations are instrumental in assigning the observed vibrational bands to specific modes of molecular motion, such as stretching, bending, and torsional vibrations. For halogenated benzaldehydes, DFT methods like B3LYP have demonstrated a high degree of accuracy in predicting vibrational modes, with deviations from experimental data often being less than 2%.

A common practice is to scale the calculated frequencies by an empirical factor to correct for anharmonicity and limitations in the theoretical model. nih.gov For this compound, key vibrational modes of interest would include the carbonyl (C=O) stretching frequency, C-H stretching and bending modes, C-Br and C-Cl stretching frequencies, and the vibrational modes of the benzene ring. The position of the C=O stretching frequency, typically around 1700 cm⁻¹, is sensitive to the electronic effects of the halogen substituents and the molecular conformation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. bohrium.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a smaller gap suggests that the molecule is more reactive. nih.gov

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the bromine atom, which are the most electron-rich parts of the molecule. Conversely, the LUMO is anticipated to be centered on the electron-deficient aldehyde group, particularly the carbonyl carbon. bohrium.com The HOMO-LUMO energy gap provides insights into the charge transfer interactions that can occur within the molecule and with other species. nih.gov

Table 2: Conceptual Data from HOMO-LUMO Analysis

| Parameter | Significance | Predicted Trend for this compound |

|---|---|---|

| HOMO Energy | Electron-donating ability | Moderate, influenced by bromine and the phenyl ring |

| LUMO Energy | Electron-accepting ability | Low, centered on the aldehyde group |

| HOMO-LUMO Gap | Chemical reactivity, stability | A relatively small gap indicates potential for reactivity |

This table presents expected trends based on general principles of computational chemistry.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. bohrium.comresearchgate.net The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack.

In an MEP map of this compound, the most negative region (red) would be located around the carbonyl oxygen atom due to the presence of lone pairs of electrons. The regions around the halogen atoms may also exhibit some negative potential. The most positive region (blue) would be centered on the aldehyde hydrogen and the carbonyl carbon, identifying them as the primary sites for nucleophilic attack. The MEP map thus provides a clear visual representation of the molecule's reactivity patterns.

By combining the insights from HOMO-LUMO analysis and MEP mapping, DFT calculations can be used to predict the chemical reactivity and regioselectivity of this compound in various reactions. The electron-withdrawing nature of the chlorine atom and the aldehyde group, combined with the presence of the bromine atom, creates a specific electronic environment that governs its reactivity.

For instance, in nucleophilic addition reactions to the carbonyl group, the positive potential on the carbonyl carbon makes it a prime target. In electrophilic aromatic substitution reactions, the directing effects of the bromo and chloro substituents, as well as the deactivating effect of the aldehyde group, would determine the position of substitution on the benzene ring. Computational models can quantify these effects and predict the most likely products of a given reaction.

Quantum Chemical Methods (e.g., Semi-empirical AM1, PM3, MNDO)

While DFT is a powerful tool, other quantum chemical methods, such as the semi-empirical methods AM1 (Austin Model 1), PM3 (Parametric Method 3), and MNDO (Modified Neglect of Diatomic Overlap), have also been used for theoretical investigations of organic molecules. researchgate.netunimi.it These methods are computationally less demanding than DFT, making them suitable for studying larger systems or for preliminary calculations. cienciavitae.pt

Semi-empirical methods use a simpler Hamiltonian and incorporate parameters derived from experimental data to approximate the solutions to the Schrödinger equation. researchgate.net Studies comparing the performance of these methods have shown that they can provide reasonable predictions for molecular geometries and other properties. For instance, in studies of related Schiff bases, the PM3 method has been found to give a satisfactory correlation with experimental bond lengths, while the AM1 method has shown good correlation for bond angles and vibrational frequencies. researchgate.netiosrjournals.org

However, the accuracy of semi-empirical methods is generally lower than that of DFT, especially for electronic properties. cienciavitae.pt Therefore, while AM1, PM3, and MNDO can be useful for initial conformational searches or for studying large molecular systems, DFT calculations are typically preferred for obtaining more reliable and detailed insights into the electronic structure and reactivity of molecules like this compound.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Bromo-2-halogenobenzaldehydes |

| 2-Bromo-4-chlorobenzaldehyde |

| AM1 (Austin Model 1) |

| PM3 (Parametric Method 3) |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific, in-depth MD simulation studies focused solely on this compound are not widely available in published literature, the principles of MD can be applied to understand its dynamic behavior in various environments. Such simulations could provide crucial insights into its conformational flexibility, solvation properties, and interactions with biological macromolecules.

For a molecule like this compound, an MD simulation would typically model the interactions between the atoms of the molecule and its surroundings (e.g., a solvent like water or a binding site of a protein) using a force field. The simulation would track the trajectory of each atom, revealing how the molecule behaves on a nanosecond to microsecond timescale. Key areas of investigation would include the rotational barrier of the C-C bond connecting the aldehyde group to the phenyl ring and the non-covalent interactions (e.g., halogen bonds, hydrogen bonds) the molecule can form.

Ab initio molecular dynamics (AIMD), which combines molecular dynamics with quantum mechanical calculations, has been used to study complex chemical processes, such as reaction mechanisms in aqueous media for other halogenated compounds. researchgate.net This type of advanced simulation could, for instance, be used to understand the role of this compound as a reactant or intermediate in a complex chemical synthesis.

Below is an illustrative table of typical parameters that would be used for a classical MD simulation of this compound in an aqueous environment.

Table 1: Representative Parameters for a Hypothetical MD Simulation

| Parameter | Example Value/Setting | Purpose |

|---|---|---|

| Force Field | GROMOS54a7, AMBER, CHARMM | Defines the potential energy function and parameters for atoms, bonds, angles, and dihedrals. |

| Solvent Model | SPC/E, TIP3P | A model for water molecules to simulate an aqueous environment. |

| Box Type | Cubic or Triclinic | Defines the shape of the simulation cell with periodic boundary conditions. |

| System Size | ~10,000 atoms | Includes the solute molecule and a sufficient number of solvent molecules. |

| Temperature | 300 K | Maintained using a thermostat (e.g., Nosé-Hoover) to simulate physiological conditions. |

| Pressure | 1 bar | Maintained using a barostat (e.g., Parrinello-Rahman) for an NPT ensemble simulation. |

| Simulation Time | 100 ns | The duration of the simulation, chosen to be long enough to observe the phenomena of interest. |

| Time Step | 2 fs | The interval between successive steps in the numerical integration of the equations of motion. |

Such simulations would be invaluable for predicting how the molecule behaves in a biological context, for example, when designing it as a fragment or intermediate for a new drug molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. While no specific QSAR models have been published for a series of derivatives based directly on the this compound scaffold, this compound is an excellent starting point for generating such derivatives for use in drug discovery. The general methodology of QSAR is well-established and has been applied to various derivatives of other substituted benzaldehydes for activities such as antimicrobial and anticancer effects.

A typical QSAR study involves the following steps:

Design and Synthesis: A library of derivatives is created by modifying the this compound core. For example, the aldehyde functional group can be reacted to form Schiff bases, hydrazones, or chalcones.

Biological Testing: The biological activity of each derivative in the series is measured quantitatively (e.g., as IC₅₀ or MIC values).

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These can describe various properties, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices) features.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the observed biological activity.

Validation: The predictive power of the model is rigorously tested using internal validation (e.g., cross-validation, Q²) and external validation on a set of compounds not used in model creation.

For instance, QSAR studies on other series of benzaldehyde (B42025) derivatives have successfully identified key structural features responsible for their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive experimental screening.

The table below illustrates the type of data and results that would be generated in a hypothetical QSAR study of antimicrobial derivatives of this compound.

Table 2: Illustrative Example of a Hypothetical QSAR Model for Antimicrobial Activity | Descriptor | Description | Coefficient | Contribution to Activity | | :--- | :--- | :--- | :--- | | LogP | Octanol-water partition coefficient | +0.45 | Positive (higher lipophilicity increases activity) | | LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.78 | Negative (lower LUMO energy increases activity) | | TPSA | Topological Polar Surface Area | -0.21 | Negative (lower polarity increases activity) | | nRotB | Number of Rotatable Bonds | -0.15 | Negative (less flexibility increases activity) | | (Constant) | Intercept of the regression equation | +2.50 | Baseline activity | | Statistical Metric | Value | Description | | R² (Correlation Coefficient) | 0.91 | Indicates a good fit of the model to the training set data. | | Q² (Cross-validated R²) | 0.82 | Indicates good internal predictive ability. | | Pred-R² (External Validation) | 0.85 | Indicates good predictive ability for an external test set. |

This hypothetical model suggests that derivatives with higher lipophilicity, lower LUMO energy, and reduced polarity and flexibility would exhibit enhanced antimicrobial activity. Such insights are critical for the rational design of new therapeutic agents.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Synthesis

The distinct reactivity of its functional groups allows 5-Bromo-2-chlorobenzaldehyde to serve as a pivotal intermediate in the multi-step synthesis of high-value organic compounds. The aldehyde group is amenable to a wide array of reactions, including oxidations, reductions, and the formation of carbon-nitrogen double bonds (imines/Schiff bases) and carbon-carbon double bonds (via Wittig or aldol reactions). Simultaneously, the bromo and chloro substituents are ideal handles for metal-catalyzed cross-coupling reactions (such as Suzuki, Heck, or Sonogashira couplings), enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This multi-faceted reactivity is crucial for building the complex scaffolds of modern chemical products.

Perhaps the most significant and well-documented application of this compound is its role as a critical raw material in the pharmaceutical industry. nih.govsapub.org It is a cornerstone intermediate in the synthesis of several modern drugs for the treatment of type-2 diabetes, specifically those belonging to the sodium-glucose cotransporter 2 (SGLT2) inhibitor class. nih.govregentchemicals.com.sg These drugs work by preventing the kidneys from reabsorbing glucose back into the blood, thereby lowering blood glucose levels.

The synthesis of these complex pharmaceutical agents leverages the structure of this compound as a foundational piece. For instance, it is a documented intermediate in the manufacturing pathways of Dapagliflozin (B1669812), Ertugliflozin, and Empagliflozin (B1684318). nih.govsapub.orgregentchemicals.com.sg In these syntheses, the benzaldehyde (B42025) moiety is typically involved in forming a crucial C-glycoside bond, linking the substituted aromatic ring to a glucose derivative, which is the core structure of SGLT2 inhibitors.

| Pharmaceutical Agent | Therapeutic Class | Role of this compound |

| Dapagliflozin | SGLT2 Inhibitor (Anti-diabetic) | Key starting material and structural precursor. researchgate.netwatson-int.com |

| Ertugliflozin | SGLT2 Inhibitor (Anti-diabetic) | Important pharmaceutical intermediate in the synthesis pathway. nih.govregentchemicals.com.sg |

| Empagliflozin | SGLT2 Inhibitor (Anti-diabetic) | Essential chemical raw material for its synthesis. nih.govregentchemicals.com.sg |

Beyond its well-defined role in pharmaceuticals, this compound is broadly classified as an organic "building block". bldpharm.com This term designates its utility as a fundamental component for constructing more complex, high-value molecules that fall under the categories of specialty and fine chemicals. These are low-volume, high-purity chemical substances sold on the basis of their performance or function, often used in specialized applications.

Its function as a precursor stems from its trifunctional nature. Chemists can utilize the aldehyde for condensations and derivatizations, while the two distinct halogen atoms offer opportunities for sequential and selective cross-coupling reactions. This allows for the creation of a diverse library of substituted aromatic compounds that are themselves intermediates for research chemicals, electronic materials, and other performance-driven products.

Utilization in the Synthesis of Functional Materials

The structural features of this compound also make it a potential precursor for the synthesis of various functional materials. These are materials designed to possess specific properties, such as optical, electronic, or thermal responsiveness, which are determined by their precise molecular structure.

While specific commercial dyes synthesized directly from this compound are not widely documented, its structure is highly relevant to the synthesis of chromophores (the color-giving parts of dye molecules). The aldehyde group can readily react with primary amines (including anilines) to form Schiff bases (azomethines), a class of compounds often exhibiting color and used in dye synthesis. The presence of electron-withdrawing chloro and bromo groups on the aromatic ring can modulate the electronic properties of the resulting chromophore, thereby influencing its color and stability.

Substituted benzaldehydes are common starting materials for a class of thermotropic liquid crystals known as Schiff bases. nih.govsemanticscholar.org These materials exhibit a phase of matter intermediate between a conventional liquid and a solid crystal, and they are the basis for common liquid crystal displays (LCDs). The synthesis typically involves the condensation reaction between a benzaldehyde derivative and an aniline derivative.

Research has shown that the presence of terminal halogen groups like chloro and bromo on the molecular structure can significantly influence the mesogenic (liquid crystalline) properties of the resulting compounds. nih.govsemanticscholar.orguobaghdad.edu.iq Studies on analogous molecules demonstrate that chloro- and bromo-substituted benzaldehydes can be used to synthesize Schiff bases that exhibit nematic and smectic liquid crystal phases. semanticscholar.orguobaghdad.edu.iq The polarity and size of the halogen atoms affect intermolecular interactions, which in turn dictate the temperature range and stability of the liquid crystal phases. Therefore, this compound represents a viable and potentially valuable precursor for creating new liquid crystalline materials with tailored properties.

In the field of polymer science, this compound can serve as a precursor for monomers or as a chain-modifying agent. The aldehyde functionality is key to forming polymers through polycondensation reactions. For example, reaction with diamines can lead to the formation of poly(azomethine)s. These are conjugated polymers with interesting thermal and optoelectronic properties.

While this compound itself is a mono-aldehyde and would act as a chain terminator, it can be chemically modified into a di-functional monomer suitable for polymerization. Furthermore, the bromo and chloro groups can be used for post-polymerization modification, allowing for the grafting of side chains or other functional groups onto a polymer backbone, thereby tuning the final properties of the material.

Electronic and Optoelectronic Materials

While this compound is primarily recognized as an intermediate in pharmaceutical synthesis, its molecular structure possesses features relevant to the development of novel electronic and optoelectronic materials. The aromatic ring substituted with halogens and a reactive aldehyde group presents potential for incorporation into larger conjugated systems, which are the cornerstone of organic electronics. bldpharm.com Halogen atoms can influence molecular packing and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical parameters for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The aldehyde functionality serves as a versatile chemical handle for building more complex molecules. For instance, it could be utilized in condensation reactions to form Schiff bases or in Knoevenagel or Wittig-type reactions to extend conjugation, a key requirement for organic semiconductors. The synthesis of donor-acceptor conjugated polymers, a common strategy in materials science, often relies on building blocks with specific electronic characteristics. Although direct applications of this compound in high-performance conjugated polymers are not yet widely reported, its structure makes it a candidate for research into new materials where its specific substitution pattern could be leveraged to fine-tune optoelectronic properties. kennesaw.edu

Nanotechnology Applications

The application of this compound in nanotechnology is an emerging area of interest. The functional groups on the molecule offer potential anchor points for attachment to the surfaces of nanomaterials, such as metallic nanoparticles or quantum dots. This process, known as functionalization, is critical for modifying the properties of nanoparticles, improving their stability, and enabling their use in targeted applications. nih.gov

The aldehyde group can be used to covalently link the molecule to amine-functionalized nanoparticle surfaces through the formation of an imine bond, which can be further stabilized by reduction. The halogenated benzene (B151609) ring provides a platform for further chemical modification and can influence the self-assembly properties of the functionalized nanoparticles. While specific research detailing the use of this compound to create functionalized nanoparticles is not yet prevalent, the fundamental reactivity of the compound aligns with established methods in nanomaterial surface chemistry. nih.gov

Development of Novel Synthetic Methodologies Using this compound as a Building Block

This compound is a versatile building block in organic synthesis, valued for its uniquely substituted aromatic ring which allows for a wide range of chemical transformations. nbinno.comthermofisher.com Its utility extends beyond being a simple intermediate, as it serves as a foundational component for developing complex molecular architectures and novel synthetic pathways. A significant area of development is its use in carbon-nitrogen (C–N) bond-forming reactions, particularly reductive amination.

Reductive amination is a powerful method for synthesizing primary, secondary, and tertiary amines. harvard.edu The process typically involves the reaction of an aldehyde, like this compound, with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. byu.edu This methodology is highly efficient and avoids issues of overalkylation often encountered with other methods. Various reducing agents can be employed, with sodium borohydride (B1222165) and sodium triacetoxyborohydride being common choices due to their selectivity. harvard.eduacs.org The reaction of this compound with different amines under reductive amination conditions provides a direct route to a diverse library of substituted benzylamine derivatives, which are important structures in medicinal chemistry. acs.orgmdpi.com

The compound's aldehyde group and halogen substituents make it a key precursor in multi-step syntheses. For example, it is a crucial starting material for synthesizing the antidiabetic drug Dapagliflozin. guidechem.com The synthetic routes to this and other complex molecules showcase the utility of this compound in modern synthetic chemistry. guidechem.comgoogle.com

The following table summarizes some key synthetic transformations involving this compound:

| Transformation | Reagent(s) | Product Type | Significance |

| Oxidation | Pyridinium (B92312) Dichromate (PDC) or NaClO/TEMPO | 5-Bromo-2-chlorobenzoic acid | Access to carboxylic acid derivatives for amide coupling, etc. guidechem.com |

| Reduction | Sodium Borohydride (NaBH₄) | (5-Bromo-2-chlorophenyl)methanol | Formation of benzyl (B1604629) alcohol for use in ether or ester synthesis. guidechem.com |

| Reductive Amination | Amine (R-NH₂), Sodium Triacetoxyborohydride (NaBH(OAc)₃) | N-Substituted (5-bromo-2-chlorobenzyl)amine | Efficient C-N bond formation for amine synthesis. harvard.eduacs.org |

| Wittig Reaction | Phosphonium Ylide | Substituted Styrene (B11656) | Carbon-carbon double bond formation, extending conjugation. |

| Knoevenagel Condensation | Active Methylene (B1212753) Compound (e.g., Malononitrile) | α,β-Unsaturated Product | Carbon-carbon bond formation for creating electron-deficient alkenes. |

Applications in Chemo- and Biosensors

The development of chemical sensors (chemosensors) and biosensors is a field that could potentially leverage the unique properties of this compound, although specific examples are not yet widely documented. The aldehyde group is a known reactive site that can be used to immobilize or react with target analytes or reporter molecules. For instance, aldehydes are known to react with specific functional groups like hydrazines or amines, which can be part of a fluorophore or chromophore, leading to a detectable signal upon reaction.

Luminescent metal-organic frameworks (LMOFs) are a class of materials that have been explored for the fluorescent detection of aldehydes. While not directly a sensor itself, this compound could serve as a building block for organic ligands used in the synthesis of such LMOFs. The specific electronic properties imparted by the bromo- and chloro-substituents could modulate the luminescent properties of the resulting framework, potentially tuning it for higher selectivity or sensitivity towards a target analyte. The development of sensors based on this compound remains a prospective area for future research.

Medicinal Chemistry and Biological Applications of 5 Bromo 2 Chlorobenzaldehyde Derivatives

Scaffold in Drug Discovery and Development

5-Bromo-2-chlorobenzaldehyde has proven to be a highly versatile scaffold in the field of drug discovery and development. Its chemical structure allows for various modifications, enabling medicinal chemists to design and synthesize a diverse range of compounds with therapeutic potential.

The aldehyde functional group of this compound is a key feature that allows for its participation in a multitude of chemical reactions to create more complex molecules. This reactivity is harnessed to build the core structures of various drugs. For instance, it can undergo condensation reactions, reductions, and be a precursor for the formation of heterocyclic rings, which are common motifs in many pharmaceuticals.

One of the most significant applications of this compound is its role as a key starting material in the synthesis of several modern anti-diabetic drugs. Specifically, it is a precursor to the sodium-glucose co-transporter 2 (SGLT2) inhibitors.

The synthesis of Dapagliflozin (B1669812) , for example, often starts from 5-bromo-2-chlorobenzoic acid, which is readily prepared from this compound. This acid is then converted into a key intermediate that is coupled with a protected glucose derivative to form the final drug molecule. Similarly, the synthesis pathways for Ertugliflozin and Empagliflozin (B1684318) also utilize intermediates derived from 5-bromo-2-chlorobenzoic acid, highlighting the critical role of the this compound structure in this class of therapeutic agents.

Table 1: SGLT2 Inhibitors Synthesized from this compound Derivatives

| Drug Name | Therapeutic Class | Role of this compound |

|---|---|---|

| Dapagliflozin | SGLT2 Inhibitor | Precursor to a key synthetic intermediate |

| Ertugliflozin | SGLT2 Inhibitor | Starting material for a crucial building block |

| Empagliflozin | SGLT2 Inhibitor | Utilized in the synthesis of a key intermediate |

The structural motif of this compound is also found in the development of antiviral compounds. While specific examples of direct synthesis from this exact starting material are not as prominently documented as for anti-diabetic agents, the broader class of substituted benzaldehydes is crucial in the synthesis of various antiviral drugs. The halogenated phenyl ring can be a key component in molecules designed to interact with viral proteins or enzymes. For instance, derivatives of brominated and chlorinated benzaldehydes have been investigated for their potential to inhibit viral replication.

In the realm of anti-inflammatory drugs, substituted benzaldehydes are valuable precursors. While a direct synthetic route from this compound to a commercially available NSAID is not extensively reported, the chemical handles it possesses are relevant to the synthesis of complex organic molecules, including certain classes of NSAIDs. The development of novel anti-inflammatory agents often involves the use of halogenated aromatic compounds to modulate the pharmacological properties of the final product.

The versatility of this compound extends to the synthesis of antipsychotic and anticancer agents. In cancer research, for example, substituted benzaldehydes are used to create complex heterocyclic structures that exhibit cytotoxic activity against various cancer cell lines. A study on the synthesis of benzofuran (B130515) analogues with anticancer properties utilized a substituted benzaldehyde (B42025) derivative to construct the final bioactive molecules. These compounds showed promising activity against lung and cervical cancer cell lines. The bromo and chloro substitutions can play a significant role in the binding of these molecules to their biological targets.

Table 2: Research Findings on Anticancer Derivatives

| Compound Class | Starting Material Moiety | Cancer Cell Lines Tested | Key Findings |

|---|---|---|---|

| Benzofuran Analogues | Substituted Benzaldehyde | A-549 (Lung), HeLa (Cervical) | Certain derivatives exhibited outstanding activity compared to the standard drug doxorubicin. |

Future Directions and Emerging Research Areas

Catalyst Development for Enhanced Reactivity and Selectivity

Modern synthetic chemistry increasingly relies on catalysis to achieve reactions that are otherwise difficult or inefficient. For a molecule like 5-Bromo-2-chlorobenzaldehyde, which contains multiple reactive sites (an aldehyde, a C-Br bond, and a C-Cl bond), achieving selective transformations is paramount. Future research is focused on developing sophisticated catalysts to control its reactivity precisely.

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are instrumental in forming carbon-carbon and carbon-heteroatom bonds. Future work will likely focus on creating ligands that allow for selective activation of either the C-Br or the more robust C-Cl bond. This would enable sequential, one-pot functionalization of the aromatic ring. For instance, developing catalysts for the α-arylation of the aldehyde group with bromo- and chloroarenes presents a powerful strategy for building molecular complexity. berkeley.edu

Photoredox Catalysis: This burgeoning field uses visible light to initiate single-electron transfer (SET) processes, enabling novel transformations under mild conditions. sigmaaldrich.com Research into photoredox catalysts could unlock new reaction pathways for this compound. For example, developing systems capable of selectively activating the C-Cl bond, which is typically challenging, could open new avenues for derivatization. nih.gov Furthermore, photoredox-mediated allylation of the aldehyde group represents a promising strategy for creating valuable homoallylic alcohol derivatives. unibo.it

C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical approach. Catalytic systems, often based on palladium, rhodium, or iridium, could be designed to selectively functionalize the C-H bond at the C6 position of the benzaldehyde (B42025) ring, offering a new vector for modification without pre-functionalization. nih.govmdpi.com

| Catalytic Strategy | Potential Application | Key Research Goal | Relevant Catalyst Type |

|---|---|---|---|

| Selective Cross-Coupling | Stepwise functionalization of the C-Br and C-Cl bonds | Achieve high selectivity between the two halogen sites | Palladium with tailored phosphine (B1218219) ligands |

| Photoredox Catalysis | Activation of inert bonds (e.g., C-Cl) under mild conditions | Develop catalysts with appropriate redox potentials | Iridium or Ruthenium complexes, Organic dyes beilstein-journals.org |

| C-H Activation | Direct functionalization of the aromatic ring without pre-activation | Control regioselectivity (e.g., at the C6 position) | Palladium, Rhodium, or Iridium complexes |

Flow Chemistry and Continuous Processing in Synthesis

The shift from traditional batch processing to continuous flow chemistry is a major trend in chemical manufacturing, driven by the need for safer, more efficient, and scalable processes. bohrium.com The synthesis of this compound and its derivatives stands to benefit significantly from this technology. nih.gov

Flow chemistry offers several advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and time), and the ability to safely handle hazardous reagents and intermediates. flinders.edu.aunih.gov For the multi-step synthesis of pharmaceuticals derived from this compound, flow reactors can enable the telescoping of reaction sequences, eliminating the need for isolation and purification of intermediates, thereby reducing waste and shortening production times. nih.gov Future research will focus on translating existing batch syntheses into robust continuous flow processes and leveraging flow conditions to explore novel reaction pathways that are not feasible in batch reactors. rsc.org

Asymmetric Synthesis Utilizing Chiral Derivatives

Chirality is a critical feature of many pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities. Asymmetric synthesis, the process of creating chiral molecules with a preference for one enantiomer, is a cornerstone of modern drug development. researchgate.netcram.com

The aldehyde functional group in this compound is an ideal starting point for asymmetric transformations. Future research will explore its use in various enantioselective reactions:

Nucleophilic additions: Catalytic asymmetric addition of nucleophiles (e.g., organometallics, cyanides) to the aldehyde to create chiral secondary alcohols.

Reductive aminations: Formation of chiral amines, which are common moieties in bioactive molecules.

Aldol and related reactions: Building complex carbon skeletons with multiple stereocenters.

Atroposelective synthesis: The steric hindrance provided by the ortho-chlorine atom could be exploited to synthesize axially chiral compounds, a class of molecules with growing importance in catalysis and materials science. nih.gov

The development of new chiral catalysts and ligands will be crucial for achieving high enantioselectivity in these transformations, providing access to a diverse library of optically active compounds derived from this versatile starting material. nih.gov

Integration with Machine Learning and Artificial Intelligence for Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating timelines and reducing costs. nih.gov These computational tools can be applied to derivatives of this compound in several ways.

ML models can predict the physicochemical properties, reactivity, and potential biological activity of virtual libraries of compounds before they are synthesized. innovationnewsnetwork.comdrugdiscoverychemistry.com Generative AI algorithms can design novel molecules de novo with desired properties that incorporate the this compound scaffold. nih.govnih.gov Furthermore, AI can aid in retrosynthesis, predicting optimal synthetic routes to complex target molecules derived from this intermediate. atomfair.com This synergy between computational prediction and experimental synthesis allows researchers to focus resources on the most promising candidates, streamlining the discovery pipeline. nih.gov

Exploration of New Biological Targets for Derivatives

This compound is a known intermediate in the synthesis of several important anti-diabetic drugs, including SGLT2 inhibitors like Dapagliflozin (B1669812) and Empagliflozin (B1684318). guidechem.comgoogle.com This established utility provides a strong foundation for exploring the potential of its derivatives against other biological targets.